21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRN2 is a selective inhibitor of nuclear factor of activated T cells (NFAT5), with an IC50 of 100 nanomolar. It has shown potential in treating NFAT5-mediated chronic arthritis by selectively inhibiting the binding of NF-κB p65 to the Nfat5 promoter and impeding its interaction with the DNA binding sequence located in the upstream site of Nfat5 exon 1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: KRN2 can be synthesized through a series of organic reactions involving the coupling of specific aromatic compounds. The detailed synthetic route is proprietary and typically involves multiple steps of organic synthesis, including halogenation, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods: Industrial production of KRN2 involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: KRN2 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: KRN2 can participate in nucleophilic substitution reactions, especially at the halogenated sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
KRN2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving NFAT5 signaling pathways and gene expression regulation.
Medicine: Investigated for its therapeutic potential in treating chronic arthritis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
KRN2 exerts its effects by selectively inhibiting the binding of NF-κB p65 to the Nfat5 promoter, thereby impeding its interaction with the DNA binding sequence. This inhibition leads to the suppression of pro-inflammatory genes such as Nos2 and Il6, while sparing the activation of high-salt-induced NFAT5 and related target gene expressions . The molecular targets involved include NFAT5 and NF-κB p65, which are key regulators of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
KRN2 bromide: A salt form of KRN2 with enhanced water solubility and stability.
Berberine derivatives: Compounds structurally related to KRN2, known for their anti-inflammatory properties.
Uniqueness of KRN2: KRN2 is unique due to its high selectivity for NFAT5 and its potent inhibitory effects on NF-κB p65 binding. This selectivity makes it a valuable tool in studying NFAT5-mediated pathways and developing targeted therapies for inflammatory diseases .
Eigenschaften
Molekularformel |
C27H23ClFNO4 |
---|---|
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C27H23FNO4.ClH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RPHFGOXVJGNJJH-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.